molecular formula C12H17NO2 B1341089 (S)-4-Benzyl-1,4-oxazepan-6-OL CAS No. 943443-05-8

(S)-4-Benzyl-1,4-oxazepan-6-OL

Cat. No.: B1341089
CAS No.: 943443-05-8
M. Wt: 207.27 g/mol
InChI Key: SQZLCDHCXXQFNQ-LBPRGKRZSA-N
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Description

(S)-4-Benzyl-1,4-oxazepan-6-OL is a chiral compound belonging to the oxazepane family. This compound features a seven-membered ring containing both oxygen and nitrogen atoms, with a benzyl group attached to the fourth carbon and a hydroxyl group on the sixth carbon. The (S) configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyl-1,4-oxazepan-6-OL typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with an epoxide, followed by ring closure to form the oxazepane ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques such as crystallization or chromatography are crucial for achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Benzyl-1,4-oxazepan-6-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzyl ketone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

(S)-4-Benzyl-1,4-oxazepan-6-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-1,4-oxazepan-6-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

    4-Benzyl-1,4-oxazepan-6-OL (racemic mixture): Contains both (S) and ® enantiomers, which may exhibit different biological activities.

    4-Benzyl-1,4-oxazepane: Lacks the hydroxyl group, resulting in different chemical reactivity and biological properties.

    4-Phenyl-1,4-oxazepan-6-OL: Substitutes the benzyl group with a phenyl group, altering its interaction with molecular targets.

Uniqueness: (S)-4-Benzyl-1,4-oxazepan-6-OL’s uniqueness lies in its specific (S) configuration, which can lead to distinct biological activities compared to its racemic or other substituted counterparts. This chiral specificity is crucial for applications in asymmetric synthesis and pharmacology, where the (S) enantiomer may exhibit superior efficacy or reduced side effects.

Properties

IUPAC Name

(6S)-4-benzyl-1,4-oxazepan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-12-9-13(6-7-15-10-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZLCDHCXXQFNQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](CN1CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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